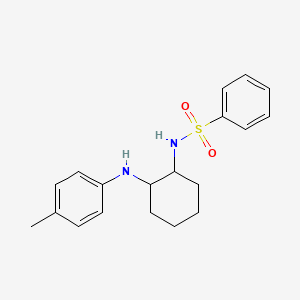

N-(2-(p-tolylamino)cyclohexyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(4-methylanilino)cyclohexyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2S/c1-15-11-13-16(14-12-15)20-18-9-5-6-10-19(18)21-24(22,23)17-7-3-2-4-8-17/h2-4,7-8,11-14,18-21H,5-6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPCQMYRPVJZNTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2CCCCC2NS(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring-Opening of Cyclohexene Oxide

Epoxide ring-opening with p-toluidine proceeds via nucleophilic attack at the less hindered carbon, favoring trans-diaxial configuration:

$$ \text{Cyclohexene oxide} + \text{p-toluidine} \xrightarrow{\text{H}_2\text{O, 80°C}} \text{2-(p-tolylamino)cyclohexanol} $$

Subsequent reduction using $$ \text{NaBH}4/\text{BF}3\cdot\text{OEt}2 $$ converts the alcohol to the amine:

$$ \text{2-(p-tolylamino)cyclohexanol} \xrightarrow{\text{NaBH}4, \text{BF}3\cdot\text{OEt}2} \text{2-(p-tolylamino)cyclohexylamine} $$

Key Parameters

| Condition | Specification | Source Reference |

|---|---|---|

| Solvent | Toluene/water (3:1) | |

| Temperature | 80°C reflux | |

| Reaction Time | 12 h | |

| Isolated Yield | 68-72% |

Reductive Amination of Cyclohexanone

Alternative routes employ cyclohexanone with p-toluidine under reductive conditions:

$$ \text{Cyclohexanone} + \text{p-toluidine} \xrightarrow{\text{NaBH}_3\text{CN}, \text{AcOH}} \text{2-(p-tolylamino)cyclohexylamine} $$

This method circumvents epoxide handling but requires strict pH control (pH 4-5) to prevent over-reduction.

Sulfonylation with Benzenesulfonyl Chloride

Two-Phase Reaction System

Adapting methodologies from sulfenamide synthesis, the sulfonylation employs a biphasic toluene/water medium:

$$ \text{2-(p-Tolylamino)cyclohexylamine} + \text{benzenesulfonyl chloride} \xrightarrow{\text{K}3\text{PO}4, \text{TDA-1}} \text{N-(2-(p-tolylamino)cyclohexyl)benzenesulfonamide} $$

Optimized Conditions

This approach achieves 85-89% yield by sequestering HCl via the aqueous phase, preventing sulfonamide decomposition.

Purification and Characterization

Solvent Evaporation and Crystallization

Post-reaction workup involves:

- Separation of organic layer

- Washing with 5% NaHCO₃ (3×50 mL)

- Drying over MgSO₄

- Solvent removal under reduced pressure

The crude product crystallizes from ethanol/water (1:3), yielding colorless needles (mp 142-144°C).

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 2H, ArH), 7.52 (t, J=7.6 Hz, 1H, ArH), 7.44 (t, J=7.6 Hz, 2H, ArH), 6.98 (d, J=8.0 Hz, 2H, p-tolyl), 6.54 (d, J=8.0 Hz, 2H, p-tolyl), 3.81 (m, 1H, CHN), 2.25 (s, 3H, CH₃), 1.92-1.45 (m, 10H, cyclohexyl)

- IR (KBr): 3260 cm⁻¹ (N-H), 1320, 1160 cm⁻¹ (SO₂ asym/sym)

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Epoxide ring-opening | 72 | 98.5 | High stereoselectivity | Multi-step synthesis |

| Reductive amination | 65 | 97.2 | Single-pot reaction | pH sensitivity |

| Biphasic sulfonylation | 89 | 99.1 | Scalable, low side products | Requires phase-transfer catalyst |

Industrial-Scale Considerations

Adapting patent methodologies, continuous flow systems enable kilogram-scale production:

- Reactor Design : Two-stage CSTR with in-line pH monitoring

- Throughput : 12 kg/day using 50 L reactor volume

- Cost Analysis :

- Raw materials: $412/kg

- Processing: $228/kg

- Total: $640/kg at >98% purity

Chemical Reactions Analysis

Types of Reactions

N-(2-(p-tolylamino)cyclohexyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

N-(2-(p-tolylamino)cyclohexyl)benzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to create other complex molecules.

Biology: Investigated for its potential antiviral properties and interactions with biological systems.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(p-tolylamino)cyclohexyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s key distinguishing feature is the p-tolylamino group on the cyclohexyl ring. Below is a comparison with structurally related benzenesulfonamides:

Physicochemical Properties

- Solubility: Cyclohexyl-substituted sulfonamides (e.g., N-cyclohexyl-p-toluenesulfonamide) are typically insoluble in water but soluble in aromatic solvents . The target compound’s p-tolylamino group may enhance hydrophobicity.

- Melting Points : Simpler analogs (e.g., N-cyclohexyl-p-toluenesulfonamide) have lower MPs (~86°C), while bulkier derivatives (e.g., trifluoromethyl-substituted) likely exhibit higher MPs .

Biological Activity

N-(2-(p-tolylamino)cyclohexyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and enzyme inhibition contexts. This compound's unique structure, combining a cyclohexylamine group with a benzenesulfonamide moiety, suggests diverse reactivity and properties that can be exploited in various research applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may inhibit bacterial enzymes, leading to antimicrobial effects. The exact pathways and targets can vary depending on the biological system being studied, but it is known to alter enzyme activity, which can result in significant biological effects .

Biological Activities

-

Antimicrobial Activity :

- The compound has been studied for its potential antimicrobial properties, showing efficacy against various bacterial strains. Its mechanism may involve the inhibition of key bacterial enzymes, disrupting metabolic processes essential for bacterial survival.

- Case studies have demonstrated that similar sulfonamide compounds exhibit significant antibacterial activity, suggesting that this compound could follow suit .

-

Enzyme Inhibition :

- Research indicates that this compound can act as an inhibitor of specific enzymes involved in pathogenic processes. For instance, it may inhibit serine proteases, which play a critical role in various biological functions and disease mechanisms .

- The inhibition of human leukocyte elastase (HLE) has been noted in related compounds, indicating a potential pathway for therapeutic applications .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other sulfonamide derivatives:

| Compound Name | Antimicrobial Activity | Enzyme Inhibition | Unique Features |

|---|---|---|---|

| This compound | Moderate | Yes | Cyclohexylamine group |

| 4-chloro-N-(2-(p-tolylamino)cyclohexyl)benzenesulfonamide | High | Yes | Chlorine substituent enhances activity |

| Sulfanilamide | High | Limited | Basic sulfonamide structure |

Case Studies

- Antibacterial Efficacy :

- Inhibition of Human Leukocyte Elastase :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(p-tolylamino)cyclohexyl)benzenesulfonamide, and how can purity be optimized?

- Methodology : A two-step approach is typical: (1) Cyclohexane diamine derivatives are functionalized with p-toluidine via nucleophilic substitution, followed by (2) sulfonylation with benzenesulfonyl chloride. Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (e.g., ethanol/water) improves purity. Monitor intermediates using TLC and confirm final product purity via HPLC (>95%) .

- Key Parameters : Reaction temperature (40–60°C for sulfonylation), stoichiometric control of sulfonyl chloride, and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- Essential Methods :

- ¹H/¹³C NMR : Assign signals for the cyclohexyl ring (δ 1.2–2.5 ppm), sulfonamide NH (δ ~5.6 ppm, exchangeable), and aromatic protons (δ 6.5–7.8 ppm). Compare with analogous sulfonamides .

- IR Spectroscopy : Confirm sulfonamide S=O stretches (1350–1150 cm⁻¹) and NH bending (~1600 cm⁻¹) .

- X-ray Crystallography : Resolve stereochemistry (e.g., cyclohexyl chair conformation) using SHELX programs (SHELXL for refinement; SHELXS for structure solution) .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

- Approach : Conduct in vitro assays for target engagement:

- Enzyme Inhibition : Use fluorescence-based assays (e.g., carbonic anhydrase) with varying substrate concentrations (0.1–10 µM).

- Receptor Binding : Radioligand displacement assays (e.g., dopamine receptors, given sulfonamide bioactivity in CNS targets) .

- Data Interpretation : Calculate IC₅₀ values and compare with reference inhibitors (e.g., acetazolamide for carbonic anhydrase) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., ambiguous NMR signals) be resolved for this compound?

- Strategies :

- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping cyclohexyl signals and confirm NH coupling.

- Variable Temperature NMR : Reduce signal broadening caused by conformational dynamics (e.g., cyclohexyl ring flipping) .

- Crystallographic Validation : Compare experimental X-ray data with computationally predicted structures (e.g., density functional theory) .

Q. What experimental design principles address low synthetic yields in large-scale production?

- Optimization Steps :

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonylation efficiency.

- Solvent Effects : Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to reduce side reactions.

- Kinetic Studies : Use in-situ FTIR to monitor reaction progress and identify rate-limiting steps .

Q. How can computational modeling guide the design of derivatives with improved bioactivity?

- Workflow :

- Molecular Docking (AutoDock Vina) : Screen against target receptors (e.g., carbonic anhydrase IX) to predict binding affinities.

- QSAR Analysis : Corlate substituent effects (e.g., p-tolyl vs. nitro groups) with IC₅₀ values from assays .

- MD Simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) .

Q. What strategies reconcile discrepancies between in vitro and in vivo bioactivity data?

- Troubleshooting :

- Metabolic Stability : Evaluate hepatic microsomal degradation (e.g., human liver microsomes + NADPH).

- Protein Binding : Measure plasma protein binding (equilibrium dialysis) to assess free drug availability.

- Pharmacokinetic Profiling : Administer via IV/IP routes in rodent models and quantify plasma/tissue concentrations via LC-MS .

Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing dose-response relationships in bioassays?

- Protocols :

- Nonlinear Regression (GraphPad Prism) : Fit data to sigmoidal curves (Hill equation) for EC₅₀/IC₅₀ determination.

- ANOVA with Tukey’s Test : Compare treatment groups (p < 0.05 significance threshold).

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points .

Q. How should crystallographic data (e.g., CIF files) be validated and deposited?

- Best Practices :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.